![molecular formula C8H5N3O B3028786 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 32501-04-5](/img/structure/B3028786.png)
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Overview
Description
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (2H-PPC) is an organic compound that has been the subject of intensive research in recent years. It is a member of the pyrrolo[3,2-b]pyridine family of compounds and has been identified as having a range of biological activities. It has been investigated as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and inflammatory diseases.
Scientific Research Applications
- TNIK Inhibition : In an in-house screening, the 1H-pyrrolo[2,3-b]pyridine scaffold (which includes 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile) demonstrated high inhibition of TNIK (Traf2- and Nck-interacting kinase). Researchers have designed and synthesized compounds based on this scaffold, some of which exhibit potent TNIK inhibition with IC50 values lower than 1 nM .
- CDK8 Inhibition : A novel 1H-pyrrolo[2,3-b]pyridine derivative, including 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, has been identified as a potent type II CDK8 inhibitor against colorectal cancer. CDK8 inhibitors hold promise for targeted cancer therapy .
Proteomics Research
Cancer Therapeutics
Chemical Properties and Toxicity Studies
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It’s worth noting that related 1h-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit fgfr, thereby indirectly inhibiting β-catenin activity . This results in the downregulation of the WNT/β-catenin signal and induces cell cycle arrest in G2/M and S phases .
Biochemical Pathways
Related compounds have been found to affect the fgfr signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound is predicted to have a boiling point of 4654° C at 760 mmHg and a density of 15 g/cm^3 . These properties may influence its bioavailability.
Result of Action
Related compounds have been found to inhibit cell proliferation and induce apoptosis .
Action Environment
The compound is recommended to be stored at room temperature , suggesting that temperature could be a factor influencing its stability.
properties
IUPAC Name |
2-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-5-7-6(11-8(5)12)2-1-3-10-7/h1-3,11-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METOCGOPVSIXJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2)O)C#N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40658241 | |
Record name | 2-Oxo-2,4-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
CAS RN |
32501-04-5 | |
Record name | 2-Oxo-2,4-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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